methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core substituted with a (dimethylamino)vinyl group at position 4 and a methyl ester at position 2. This compound is part of a broader class of pyrazolo-triazine derivatives studied for applications in medicinal chemistry, particularly as intermediates for anticancer agents or photosensitive materials .
Properties
IUPAC Name |
methyl 4-[(E)-2-(dimethylamino)ethenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-15(2)7-5-8-10(11(17)18-3)14-13-9-4-6-12-16(8)9/h4-7H,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOSXYSRZLQIJT-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(N=NC2=CC=NN21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(N=NC2=CC=NN21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves the following steps:
Formation of the Pyrazolo[5,1-c][1,2,4]triazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated pyrazolo[5,1-c][1,2,4]triazine derivative reacts with an alkene in the presence of a palladium catalyst.
Dimethylamino Substitution: The dimethylamino group is typically introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazolo[5,1-c][1,2,4]triazine core is replaced by a dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the vinyl group or the pyrazolo[5,1-c][1,2,4]triazine core, potentially leading to the formation of saturated derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group may yield epoxides, while reduction may produce saturated pyrazolo[5,1-c][1,2,4]triazine derivatives.
Scientific Research Applications
Methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The exact mechanism of action of methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl and dimethylamino groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazolo[5,1-c][1,2,4]triazine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis:
Key Observations
Substituent Effects on Reactivity: The dimethylaminovinyl group in the target compound introduces electron-donating effects, which may enhance conjugation and stabilize charge-transfer interactions compared to electron-withdrawing groups like sulfonyl (e.g., in ) or cyano (e.g., ). This could improve binding affinity in biological systems . Methyl/ethyl esters at position 3 influence solubility and metabolic stability. Methyl esters generally confer lower molecular weight and higher lipophilicity than ethyl analogs (e.g., vs. ).
Synthetic Methods: The target compound is synthesized via coupling reactions involving diazonium salts or electrophilic intermediates, similar to ethyl 4-mercapto derivatives (e.g., ). However, the dimethylaminovinyl group requires precise control of stereochemistry, often achieved using buffered conditions (e.g., sodium acetate in ethanol ).
Physicochemical Properties: Derivatives with aryl or fluorophenyl groups (e.g., ) exhibit higher molecular weights and melting points compared to simpler alkyl-substituted analogs (e.g., ). Cyanocontaining derivatives (e.g., ) show distinct IR absorption at ~2233 cm⁻¹ (C≡N stretch), absent in the target compound.
Biological Activity: Pyrazolo-triazines with sulfonyl or thiol groups (e.g., ) demonstrate nucleophilic reactivity, making them candidates for enzyme inhibition. In contrast, the dimethylaminovinyl group may facilitate intercalation or receptor binding in anticancer applications .
Contrasts in Reactivity: Unlike NH-containing pyrazolo-triazines (e.g., ), which are unreactive toward nucleophiles, the dimethylaminovinyl group in the target compound likely participates in Michael additions or cycloadditions, expanding its utility in derivatization .
Biological Activity
Methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 247.26 g/mol
- CAS Number : 1374510-74-3
The biological activity of this compound primarily involves its interaction with various molecular targets within the body. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases and phosphatases that play critical roles in cell cycle regulation.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory | Reduces inflammation in preclinical models by inhibiting pro-inflammatory cytokines. |
| Neuroprotective | Shows potential neuroprotective effects in models of neurodegenerative diseases. |
Case Studies and Research Findings
-
Anticancer Properties :
- A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
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Anti-inflammatory Effects :
- Research involving animal models of arthritis indicated that treatment with this compound led to a marked decrease in joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues compared to controls.
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Neuroprotective Effects :
- In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. The study highlighted its potential as a therapeutic agent for neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions, such as condensation of pyrazole precursors with triazine derivatives. Key parameters include temperature control (70–100°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., p-toluenesulfonic acid). Evidence from pyrazole-triazine hybrid syntheses suggests that (E)-vinyl group installation requires Wittig or Horner-Wadsworth-Emmons reactions under inert conditions . Optimization should prioritize yield (>70%) and stereochemical purity, verified via HPLC or NMR.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the (E)-configuration of the vinyl group (coupling constant ) and pyrazolo-triazine ring substitution patterns.
- IR : Validate the ester carbonyl stretch (~1700 cm) and dimethylamino N–H bending (~1600 cm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error. Cross-reference with DFT-calculated spectra to resolve ambiguities .
Q. What experimental conditions ensure stability during storage and handling?
- Methodological Answer : Stability studies indicate degradation risks via hydrolysis (ester group) or oxidation (vinyl moiety). Store under inert gas (N/Ar) at –20°C in amber vials. Use desiccants (silica gel) to mitigate moisture. Pre-experiment TLC or LC-MS checks are recommended to verify integrity .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict reactivity and guide synthetic optimization?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazolo-triazine core may show nucleophilic character at N7, guiding functionalization. Molecular Dynamics (MD) simulations model solvent effects on reaction kinetics, aiding solvent selection (e.g., DMF vs. THF) .
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) require multi-technique validation:
- X-ray diffraction : Resolve stereochemistry and hydrogen bonding.
- Solid-state NMR : Compare with solution-phase data to identify polymorphism.
- Dynamic NMR : Detect conformational exchange in solution.
Statistical validation (e.g., R-factors for crystallography, spectral deconvolution) reduces interpretive bias .
Q. What statistical methods optimize reaction parameters for scalable synthesis?
- Methodological Answer : Use Design of Experiments (DoE) frameworks:
- Factorial designs : Screen variables (temperature, catalyst loading).
- Response Surface Methodology (RSM) : Maximize yield/purity.
Example: A Central Composite Design (CCD) for esterification reactions can model non-linear effects of acid:alcohol ratios .
Q. How to investigate mechanistic pathways for unexpected byproducts (e.g., Z-isomer formation)?
- Methodological Answer :
- Isotopic labeling : Track -labeled intermediates via MS to identify rearrangement pathways.
- Kinetic studies : Monitor byproduct formation rates under varied conditions (pH, light).
- In situ IR/Raman : Detect transient intermediates (e.g., enolates).
Evidence from triazolo-pyridine syntheses highlights competing Michael addition pathways under basic conditions .
Data Contradiction and Validation Strategies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
